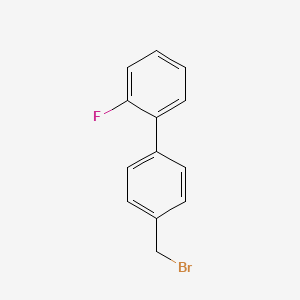

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUALJYDYRRWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromomethyl 2 Fluoro 1,1 Biphenyl

Mechanistic and Practical Aspects of Biphenyl (B1667301) Core Formation

The construction of the C-C bond linking the two phenyl rings is the foundational step in the synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions are predominantly utilized due to their efficiency, reliability, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for constructing biaryl structures. nih.govacs.org It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium(0) complex. The synthesis of the 4'-methyl-2-fluoro-1,1'-biphenyl core typically proceeds by coupling an appropriately substituted fluorinated phenyl ring with a tolyl derivative.

The formation of the 4'-methyl-2-fluoro-1,1'-biphenyl core via Suzuki-Miyaura coupling can be approached through two primary pathways:

Route A: Coupling of a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) with 4-methylphenylboronic acid.

Route B: Coupling of a 4-halotoluene (e.g., 4-bromotoluene) with 2-fluorophenylboronic acid.

The choice of precursors is often dictated by commercial availability and the reactivity of the specific substrates. Aryl chlorides are often preferred for large-scale applications due to lower cost, though they can be less reactive than aryl bromides. researchgate.net A critical challenge in couplings involving polyfluorophenylboronic acids is their tendency to undergo rapid protodeboronation under basic conditions. nih.gov This can be mitigated by using specific precatalysts that generate the active catalytic species quickly at lower temperatures. nih.gov

Stoichiometric optimization is crucial for maximizing yield and minimizing impurities. Typically, a slight excess (1.1 to 1.5 equivalents) of the boronic acid derivative is used to ensure complete consumption of the aryl halide. The amount and type of base are also critical variables, with inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) being commonly employed in 2 to 3.5 equivalents. acs.orgkoreascience.kr

| Aryl Halide/Triflate | Boronic Acid/Ester | Resulting Core Structure |

|---|---|---|

| 1-Bromo-2-fluorobenzene | 4-Methylphenylboronic acid | 4'-Methyl-2-fluoro-1,1'-biphenyl |

| 4-Bromotoluene | 2-Fluorophenylboronic acid |

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like sterically hindered or electron-deficient aryl halides, is highly dependent on the choice of phosphine (B1218219) ligand. researchgate.netnih.gov Bulky and electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands, have demonstrated exceptional performance. acs.org Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) are known to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even at room temperature. acs.org

The selection of the palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with an appropriate ligand, forms the active catalyst in situ. organic-chemistry.org For sterically demanding couplings, catalyst systems like Pd/BI-DIME have been developed to facilitate the synthesis of extremely hindered biaryls. researchgate.net The ligand's structure is crucial in preventing the formation of homocoupling side products and enhancing catalyst turnover numbers. acs.org Studies have shown that ligands containing a dicyclohexylphosphine (B1630591) (PCy₂) motif can be particularly effective at minimizing side product formation in the synthesis of polyfluorinated biphenyls. acs.org

| Ligand | Palladium Source | Yield (%) | Key Observation |

|---|---|---|---|

| SPhos | Pd₂(dba)₃ | High | Excellent for hindered substrates, allows for room temperature reactions. acs.org |

| XPhos | Pd₂(dba)₃ | High | Effective for challenging couplings, including unstable boronic acids. nih.gov |

| P(t-Bu)₃ | Pd₂(dba)₃ | Good to High | Versatile for a wide range of aryl chlorides and bromides. organic-chemistry.org |

| (o-MeOPh)₃P | Pd(OAc)₂ | Very Good | Air-stable ligand effective for sterically hindered biaryls. koreascience.kr |

| XantPhos | Pd₂(dba)₃ | Variable | Performance can be substrate-dependent; may show lower conversion in some fluorinated systems. acs.org |

The choice of solvent can significantly influence the rate, yield, and selectivity of Suzuki-Miyaura couplings by affecting the solubility of reagents, the stability of the catalyst, and the nature of the catalytic intermediates. hes-so.chdigitellinc.com A wide array of solvents can be employed, often in biphasic systems with water. beilstein-journals.org Common organic solvents include tetrahydrofuran (B95107) (THF), 1,4-dioxane, toluene, and dimethylformamide (DMF). hes-so.chnih.gov

Tetrahydrofuran (THF): Often gives good results and is a preferred solvent in many industrial processes. hes-so.chheia-fr.ch

Aqueous Mixtures: The use of water as a co-solvent is common and can enhance the reaction rate. hes-so.ch It is considered a green solvent option. hes-so.ch

Polar Aprotic Solvents: Solvents like DMF or acetonitrile (B52724) can alter the selectivity in certain reactions, for example, by stabilizing anionic transition states. nih.gov

Fine-tuning reaction conditions involves optimizing the temperature, which typically ranges from room temperature to the boiling point of the solvent. organic-chemistry.org Microwave irradiation has also been employed to accelerate reaction times. thieme-connect.de The quality of the solvent is paramount, as trace impurities can act as catalyst poisons, significantly decreasing conversion rates in industrial-scale production. hes-so.chheia-fr.ch

Alternative Coupling Strategies for Biphenyl Scaffolds

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods provide viable pathways to biphenyl scaffolds, each with distinct advantages and substrate requirements. nih.govresearchgate.net

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides, typically iodo- or bromobenzenes. While it avoids the use of organometallic reagents, it often requires high temperatures. dntb.gov.ua

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov It is known for its high reactivity and functional group tolerance.

Stille Coupling: This method utilizes a palladium catalyst to couple an organic halide with an organotin compound (stannane). nih.gov The Stille coupling is tolerant of a wide variety of functional groups, but the toxicity of organotin reagents is a significant drawback. acs.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. Its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. researchgate.net

Selective Side-Chain Bromination of Precursor Methyl-Biphenyl Analogues

Once the 4'-methyl-2-fluoro-1,1'-biphenyl core is synthesized, the final step is the selective bromination of the benzylic methyl group. The primary challenge is to achieve monobromination while avoiding over-bromination (formation of the dibromomethyl derivative) and electrophilic substitution on the aromatic rings. scientificupdate.com

The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. scientificupdate.com

Reagents and Conditions: The reaction is typically carried out in a nonpolar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are now preferred. lookchem.comkoreascience.kr A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP), is required to start the reaction, often with photochemical or thermal activation. lookchem.comkoreascience.kr

Selectivity: Controlling the stoichiometry of NBS is critical to favor the formation of the desired monobrominated product, 4'-(bromomethyl)-2-fluoro-1,1'-biphenyl. Using a slight excess of the methyl-biphenyl precursor relative to NBS can help minimize the formation of the dibrominated byproduct.

Recent advancements have introduced milder and more efficient methods. Lewis acid catalysis, for instance, using zirconium(IV) chloride (ZrCl₄) with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, has been shown to achieve benzylic bromination efficiently at room temperature, proceeding through a radical generation pathway. nih.gov Other systems, such as using sodium bromate (B103136) (NaBrO₃) with sodium bisulfite (NaHSO₃), have also been reported for the bromination of similar structures. google.com

| Method | Bromine Source | Initiator/Catalyst | Typical Solvent | Key Features |

|---|---|---|---|---|

| Wohl-Ziegler | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | 1,2-Dichlorobenzene | Classic method; requires careful control of stoichiometry. scientificupdate.comkoreascience.kr |

| Photochemical | N-Bromosuccinimide (NBS) | UV light / AIBN | (Trifluoromethyl)benzene | Clean, rapid, and high-yielding; avoids toxic CCl₄. lookchem.com |

| Lewis Acid Catalyzed | DBDMH | Zirconium(IV) chloride | Dichloromethane (B109758) | High catalytic activity under mild, room temperature conditions. nih.gov |

| Oxidative Bromination | Sodium Bromate / HBr | None | Ethyl Acetate / Water | Aqueous system, can provide high yields. google.com |

Radical Bromination Techniques

Radical bromination is a primary method for introducing a bromine atom onto the benzylic methyl group of a precursor, 2-fluoro-4'-methyl-1,1'-biphenyl (B3280687). This reaction proceeds via a free-radical chain mechanism. wikipedia.org

Common reagents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine, often used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. wikipedia.orgacs.orgnih.gov

N-Bromosuccinimide (NBS): NBS is a favored reagent for benzylic bromination because it allows for a low, steady concentration of bromine radicals, which helps to minimize side reactions. chemistrysteps.comlibretexts.orgyoutube.com The reaction is typically initiated by light or a chemical radical initiator. chadsprep.com The use of NBS is advantageous in preventing undesirable reactions, such as addition to the aromatic rings. youtube.comchadsprep.com

Elemental Bromine: While elemental bromine can be used, it is more reactive and can lead to multiple brominations and aromatic ring bromination, especially without careful control of reaction conditions. wikipedia.org

Peroxide Initiators: Initiators like AIBN and dibenzoyl peroxide are commonly used to start the radical chain reaction by decomposing upon heating to form initial radicals. wikipedia.orgacs.org AIBN, for instance, decomposes to form two 2-cyano-2-propyl radicals and nitrogen gas, which then initiates the bromination sequence. wikipedia.org

The high regioselectivity of benzylic bromination is due to the stability of the resulting benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.org This makes the benzylic hydrogens the most susceptible to abstraction by a bromine radical.

Several factors influence the yield and selectivity of the reaction:

Solvent: Chlorinated solvents like carbon tetrachloride and dichloromethane are often used. acs.orggoogleapis.com However, greener alternatives like acetonitrile are also effective. acs.org

Initiator: The choice and amount of radical initiator can impact the reaction rate and efficiency. acs.org

Temperature and Light: Photochemical initiation can be performed at lower temperatures, offering better control. acs.orggla.ac.uk Thermal initiation requires higher temperatures to decompose the initiator. wikipedia.org

| Reagent/Condition | Role | Impact on Selectivity/Yield |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low concentration of Br₂, minimizing side reactions and favoring monobromination. chemistrysteps.comchadsprep.com |

| AIBN/BPO | Radical Initiators | Initiate the radical chain reaction, with their concentration affecting the reaction rate. wikipedia.orgacs.org |

| Light (UV/Visible) | Initiator | Allows for reaction initiation at lower temperatures, improving control over side reactions. acs.orgresearchgate.net |

| Solvent | Medium | The choice of solvent can influence reaction kinetics and solubility of reagents. acs.org |

A significant challenge in benzylic bromination is the potential for over-bromination, leading to the formation of di- and polybrominated products. scientificupdate.com This occurs because the product, this compound, still possesses benzylic hydrogens that can be abstracted.

Strategies to control these side reactions include:

Stoichiometry: Using a slight excess of the starting material or carefully controlling the amount of the brominating agent (typically around 1.05 equivalents of NBS) can favor monobromination. acs.org

Low Concentration of Bromine: The primary advantage of using NBS is that it maintains a very low concentration of molecular bromine throughout the reaction, which is crucial for suppressing side reactions. libretexts.orgyoutube.comchadsprep.com

Reaction Monitoring: Careful monitoring of the reaction progress, for example by TLC or HPLC, allows for the reaction to be stopped once the starting material is consumed, preventing further bromination of the desired product. reddit.com

Continuous Flow Reactors: These offer precise control over reaction time, temperature, and stoichiometry, which can significantly improve the selectivity for monobromination. acs.orgscientificupdate.com

Photocatalytic and Electrocatalytic Bromination Approaches

Modern synthetic chemistry has seen the emergence of photocatalytic and electrocatalytic methods as powerful tools for selective transformations.

Photocatalytic Bromination: This approach utilizes visible-light photoredox catalysis to generate bromine radicals under mild conditions. mdpi.com For instance, photocatalytic methods can activate NBS for bromination, sometimes diverting the reaction towards electrophilic aromatic substitution instead of radical benzylic bromination depending on the catalyst and conditions. nih.gov However, specific systems can be designed for selective benzylic bromination. nih.gov For example, eosin (B541160) Y has been used as a photoredox catalyst for the bromination of benzylic C-H bonds. mdpi.com This method can offer high selectivity and avoids the need for harsh reagents or high temperatures. beilstein-journals.org

Electrocatalytic Bromination: Electrochemical methods can also be employed to generate brominating species in a controlled manner. rsc.org By controlling the electrode potential, the generation of bromine radicals can be precisely managed, potentially leading to higher selectivity and avoiding the use of chemical oxidants.

Multi-Step Linear and Convergent Synthetic Pathways to the Compound

The synthesis of this compound is inherently a multi-step process, often starting from simpler, commercially available precursors. The key step is typically the formation of the biphenyl core, followed by the functionalization of the methyl group.

A common linear synthetic route involves:

Synthesis of a Biphenyl Precursor: This can be achieved through cross-coupling reactions like the Suzuki or Negishi coupling. nih.gov For example, coupling a suitably substituted boronic acid with a fluorinated aryl halide.

Benzylic Bromination: The resulting 2-fluoro-4'-methyl-1,1'-biphenyl is then subjected to radical bromination as described in the previous sections to yield the final product.

Isolation and Purification Strategies for High-Purity Synthesis

Achieving high purity is essential for the use of this compound in subsequent synthetic steps, particularly in pharmaceutical applications.

Common purification techniques include:

Crystallization/Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard technique. A solvent system is chosen that allows for the separation of the desired monobrominated product from the starting material and any di- or polybrominated byproducts. googleapis.com

Washing/Extraction: After the reaction, the mixture is typically washed with water and aqueous solutions (e.g., sodium bicarbonate or sodium thiosulfate) to remove inorganic byproducts and unreacted reagents before further purification.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. For industrial-scale production, crystallization is often preferred due to its cost-effectiveness and scalability.

Reactivity and Derivatization Chemistry of 4 Bromomethyl 2 Fluoro 1,1 Biphenyl

Nucleophilic Substitution Reactions at the Bromomethyl Functionality

The benzylic bromide in 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is an excellent electrophile, readily participating in S_N2 reactions with a wide variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, making it a valuable intermediate in synthetic chemistry.

Formation of Alkyl-Derived Derivatives (e.g., Ethers, Amines, Thiols, Nitriles)

The bromomethyl group is susceptible to displacement by various nucleophiles, leading to the formation of a host of functionalized biphenyl (B1667301) derivatives.

Ethers: In a reaction analogous to the Williamson ether synthesis, treatment of this compound with alkoxides or phenoxides (RONa) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) yields the corresponding ether derivatives.

Amines: Primary amines can be synthesized via the Gabriel synthesis, where the substrate is reacted with potassium phthalimide (B116566) followed by hydrazinolysis. Alternatively, direct reaction with sodium azide (B81097) (NaN₃) produces the corresponding benzyl (B1604629) azide, which can be subsequently reduced to the primary amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov

Thiols and Thioethers: Thioethers are readily prepared by reacting the parent compound with a thiol in the presence of a base. ias.ac.in A one-pot synthesis using thiourea (B124793) is also an effective method; the benzyl bromide first forms an isothiuronium (B1672626) salt, which is hydrolyzed in situ with a base to generate a thiolate that can be alkylated to form either symmetrical or unsymmetrical thioethers. arkat-usa.org Direct conversion to the thiol can be achieved using reagents like sodium hydrogen sulfide (B99878) or sulfurated sodium borohydride. sciensage.infocdnsciencepub.com

Nitriles: The introduction of a nitrile group is accomplished through reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This reaction provides a pathway to carboxylic acids, amides, or amines after further transformation of the nitrile functionality. nih.gov

| Derivative | Nucleophile/Reagents | Typical Solvent | Reference |

|---|---|---|---|

| Ether (R-O-CH₂-Ar) | Sodium alkoxide (RONa) | THF, DMF | General Knowledge |

| Amine (H₂N-CH₂-Ar) | 1. NaN₃; 2. Reduction (e.g., H₂/Pd) | DMF/Water | nih.gov |

| Thioether (R-S-CH₂-Ar) | Thiol (RSH) + Base (e.g., NaOH) | Methanol (B129727) | ias.ac.inarkat-usa.org |

| Nitrile (NC-CH₂-Ar) | Sodium Cyanide (NaCN) | DMSO, DMF | nih.gov |

Synthesis of Organometallic Reagents from the Bromomethyl Group (e.g., Grignard, Organolithium, Organozinc)

The conversion of the bromomethyl group into an organometallic reagent transforms its electrophilic character into a nucleophilic one. However, the formation of these reagents from benzylic bromides is not always straightforward.

Grignard Reagents: The preparation of a Grignard reagent from this compound is challenging. Benzylic bromides are highly prone to a side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with the starting bromide to produce a homocoupled dimer (1,2-diarylethane). researchgate.netrsc.org This undesired reaction can significantly lower the yield of the intended Grignard reagent. reddit.com Studies have shown that the choice of solvent is critical; using 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of THF can help suppress the Wurtz coupling and improve the yield of the desired benzylmagnesium bromide. rsc.org

Organolithium Reagents: The direct formation of an organolithium reagent from the benzylic bromide is also difficult due to similar coupling side reactions and the high reactivity of the reagents.

Organozinc Reagents: In contrast, the synthesis of organozinc reagents is significantly more successful and versatile. The use of highly activated zinc, such as Rieke® Zinc, allows for the direct insertion of zinc into the carbon-bromine bond under mild conditions. This method shows excellent functional group tolerance. The efficiency of organozinc formation is often enhanced by the addition of lithium salts, such as LiCl, which help to solubilize organozinc intermediates from the metal surface. beilstein-journals.orgnih.gov The resulting benzylzinc reagents are valuable nucleophiles for cross-coupling reactions, such as the Negishi coupling. acs.org

Cyclization Reactions Utilizing the Bromomethyl and Other Functional Groups

While specific examples for this compound are not extensively documented, its structure allows for potential intramolecular cyclization reactions. If a nucleophilic group were present at the 2-position of the other phenyl ring, an intramolecular S_N2 reaction could occur. Such a transformation would lead to the formation of a six-membered ring, resulting in a dibenzofuran (B1670420) or related heterocyclic system, depending on the nature of the nucleophile. This strategy is a common approach for constructing fused ring systems in organic synthesis.

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The parent molecule, this compound, is achiral. Stereochemical considerations become important when its reactions lead to the formation of a new stereocenter.

Nucleophilic substitution at the benzylic carbon can proceed via two primary mechanisms with distinct stereochemical outcomes:

S_N2 Mechanism: A bimolecular substitution would proceed with a complete inversion of configuration if the reaction were to occur at a chiral benzylic center.

S_N1 Mechanism: A unimolecular substitution, proceeding through a planar benzylic carbocation intermediate, would result in racemization, yielding a mixture of enantiomers.

While the starting material is prochiral, enantioselective transformations can be achieved using chiral catalysts. For instance, palladium-catalyzed Kumada-Corriu cross-coupling of secondary benzylic bromides has been shown to proceed with inversion of configuration, suggesting an S_N2-type oxidative addition. acs.org Furthermore, nickel/photoredox dual catalysis has been successfully employed for the asymmetric cross-coupling of N-heterobenzylic precursors with aryl bromides to generate chiral N-benzylic heterocycles with high enantioselectivity. nih.gov Such catalytic systems could potentially be adapted for enantioselective cross-coupling reactions involving this compound.

Influence of the 2-Fluoro Substituent on Reaction Kinetics, Thermodynamics, and Regioselectivity

The fluorine atom at the C2 position significantly impacts the molecule's chemical properties through both electronic and steric effects. rsc.org

Electronic Influence: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the substituted phenyl ring towards electrophilic aromatic substitution. While this effect is transmitted across the biphenyl system, its influence on the reactivity of the distant bromomethyl group is generally minor but could slightly increase its electrophilicity.

Steric Influence: An ortho-substituent on a biphenyl system creates steric hindrance that restricts the free rotation around the C-C bond connecting the two rings. This leads to a non-planar ground state conformation. While a single fluorine atom is not typically large enough to allow for the isolation of stable atropisomers at room temperature, it does raise the rotational energy barrier. This conformational bias can influence reaction kinetics by affecting the approach of reagents to the reactive sites. For reactions occurring on the aromatic rings, the fluorine atom can also influence the regioselectivity of the substitution.

Palladium-Catalyzed Transformations of the Bromomethyl Moiety (e.g., further cross-couplings)

The bromomethyl group serves as an effective electrophile in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the benzylic position. These reactions offer a powerful alternative to traditional nucleophilic substitution.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic bromide with aryl- or vinylboronic acids or their derivatives, such as potassium aryltrifluoroborates. nih.govnih.gov It is a robust method for forming diarylmethane or allylic benzene (B151609) structures. researchgate.netthieme-connect.com

Heck-Type Reactions: While the classical Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes, modified Heck-type reactions have been developed for benzyl halides. wikipedia.org For example, a palladium-catalyzed reaction of benzyl bromides with α-aryldiazoesters yields E-α,β-diarylacrylates stereoselectively. acs.orgnih.gov Other variants proceed through a carbene migratory insertion mechanism. rsc.org

Kumada-Corriu Coupling: This involves the cross-coupling with Grignard reagents. For secondary benzylic bromides, this reaction has been shown to proceed effectively when ligands like Xantphos are used to minimize side reactions such as β-hydride elimination. acs.org

Other Couplings: The versatility of the bromomethyl group extends to couplings with other organometallic reagents. Palladium catalysis facilitates efficient coupling with lithium acetylides, providing a direct route to benzyl alkynes, even in the presence of sensitive functional groups like nitriles and esters. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Potassium Aryltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Diarylmethane | nih.gov |

| Heck-Type | α-Aryldiazoester | Pd₂(dba)₃ / PPh₃ | (E)-α,β-Diarylacrylate | acs.orgnih.gov |

| Kumada-Corriu | Aryl Grignard Reagent | Pd(OAc)₂ / Xantphos | Diarylmethane | acs.org |

| Sonogashira-Type | Lithium Acetylide | [Pd(μ-I)PᵗBu₃]₂ | Benzyl Alkyne | rsc.org |

Chemo- and Regioselective Transformations of the Biphenyl Core

The biphenyl core of this compound presents a nuanced landscape for chemo- and regioselective transformations. The reactivity of the two interconnected aromatic rings is differentially influenced by the fluorine atom, the bromomethyl group, and the steric hindrance arising from the biphenyl twist. Selective functionalization of the core, while preserving the reactive bromomethyl moiety, requires careful consideration of directing group effects and reaction conditions.

The fluorine substituent on one ring and the bromomethyl group on the other exert distinct electronic and steric effects, governing the position of further substitution. The fluorine atom, being an electronegative yet lone-pair-donating substituent, acts as a deactivating but ortho-, para-directing group for electrophilic aromatic substitution (EAS). unizin.orgpressbooks.pub Conversely, the bromomethyl group is a weak deactivating group due to its inductive effect. The phenyl group itself is an activating group and directs incoming electrophiles to the ortho and para positions. nih.gov

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount in determining the regiochemical outcome.

On the 2-fluorophenyl ring: The fluorine atom at the 2-position directs incoming electrophiles primarily to the para position (C5) due to steric hindrance at the ortho positions (C3 and C1'). The phenyl group at C1 also directs ortho and para, reinforcing substitution at the C3 and C5 positions. The combined effect strongly favors substitution at the C5 position.

On the 4'-(bromomethyl)phenyl ring: The bromomethyl group is weakly deactivating and directs incoming electrophiles to the ortho positions (C3' and C5') relative to itself. The other phenyl ring substituent at C1' is also an ortho-, para-director. Therefore, electrophilic attack is favored at the C3' and C5' positions, which are ortho to the bromomethyl group and meta to the other ring.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisioned. For these transformations to be chemoselective, the reaction conditions must be controlled to prevent reactions at the benzylic bromide of the bromomethyl group. For instance, Friedel-Crafts reactions, which utilize Lewis acids, could potentially lead to side reactions involving the bromomethyl group. wikipedia.org

Metal-Catalyzed C-H Functionalization

Modern synthetic methods offer alternative pathways for the selective functionalization of the biphenyl core. Transition-metal-catalyzed C-H bond activation, for example, can provide regioselectivity that is complementary to classical EAS. beilstein-journals.orgrsc.org The fluorine atom is known to act as a directing group in ortho-C–H functionalization reactions, potentially enabling the introduction of substituents at the C3 position of the 2-fluorophenyl ring. researchgate.netacs.org This approach can be used for arylation, borylation, or other coupling reactions, offering a powerful tool for derivatization. acs.org

The following table summarizes potential chemo- and regioselective transformations on the biphenyl core of this compound, based on established reactivity principles.

| Transformation Type | Reagents and Conditions | Target Ring | Predicted Major Product(s) | Rationale |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, low temp. | 2-Fluorophenyl ring | 4'-(Bromomethyl)-2-fluoro-5-nitro-1,1'-biphenyl | Strong directing effect of fluorine to the sterically accessible para-position (C5). |

| Bromination | Br2, FeBr3, dark | 2-Fluorophenyl ring | 5-Bromo-4'-(bromomethyl)-2-fluoro-1,1'-biphenyl | Fluorine directs ortho, para. The para-position (C5) is sterically favored. |

| Friedel-Crafts Acylation | CH3COCl, AlCl3, CS2 | 4'-(Bromomethyl)phenyl ring | 1-(4'-(Bromomethyl)-[1,1'-biphenyl]-3'-yl)ethan-1-one | Substitution ortho to the weakly deactivating bromomethyl group (C3' or C5'). Potential for side reactions. |

| Ortho-lithiation / C-H Borylation | 1. n-BuLi, TMEDA 2. B(OiPr)3 | 2-Fluorophenyl ring | (4'-(Bromomethyl)-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid | Fluorine can direct ortho-metalation at the C3 position. |

| Palladium-Catalyzed C-H Arylation | Ar-Br, Pd(OAc)2, P(o-tol)3, base | 2-Fluorophenyl ring | 3-Aryl-4'-(bromomethyl)-2-fluoro-1,1'-biphenyl | Fluorine-directed C-H activation at the C3 position. |

Strategic Applications of 4 Bromomethyl 2 Fluoro 1,1 Biphenyl As a Versatile Synthetic Building Block

Design and Synthesis of Complex Polycyclic and Heterocyclic Organic Architectures

The rigid biphenyl (B1667301) framework and the reactive benzylic bromide of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl make it a valuable precursor for synthesizing larger, more complex ring systems. Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are significant targets in materials science due to their unique electronic and photophysical properties. nii.ac.jpresearchgate.net The bromomethyl group is an excellent electrophilic site, enabling its use in intramolecular and intermolecular cyclization reactions to build fused ring structures.

One common strategy involves Friedel-Crafts type reactions, where the bromomethyl group can alkylate an adjacent aromatic ring, leading to the formation of a new carbon-carbon bond and ring closure. rsc.org While specific examples detailing the cyclization of this compound are not extensively documented in dedicated studies, its structure is amenable to established synthetic routes for PAHs. nih.gov For instance, it could serve as a key fragment in building larger, fluorinated PAHs, which are of interest for their potential as organic semiconducting materials. nii.ac.jp The fluorine substituent can be used to fine-tune the electronic properties, such as the HOMO-LUMO energy gap, and improve the solubility and stability of the final polycyclic structure. nii.ac.jp

The synthesis of heterocyclic systems can also be envisioned. The bromomethyl group can react with various dinucleophiles to construct rings containing nitrogen, oxygen, or sulfur. For example, reaction with primary amines or hydrazines could lead to the formation of nitrogen-containing heterocyclic rings fused to the biphenyl scaffold.

Table 1: Potential Cyclization Reactions Involving this compound

| Reaction Type | Potential Reactant(s) | Resulting Structure Class |

|---|---|---|

| Intramolecular Friedel-Crafts | Lewis Acid Catalyst | Fluorinated Dihydrophenanthrene derivative |

| Bischler-Napieralski (modified) | Acylated Amine | Fluorinated Dihydroisoquinoline derivative |

| Pictet-Spengler (modified) | Tryptamine derivative | Fluorinated Carboline derivative |

| Hantzsch Synthesis (modified) | β-Ketoester, Ammonia | Fluorinated Dihydropyridine derivative |

Utilization in Modular and Divergent Synthetic Approaches for Libraries of Analogues

Modular and divergent syntheses are powerful strategies for rapidly generating libraries of related compounds from a common intermediate. nih.govnih.gov this compound is an ideal substrate for such approaches due to its reactive handle. The C-Br bond can be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the modular introduction of diverse functional groups.

This modularity is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, in the development of FimH antagonists, a library of biphenyl mannosides was created in a divergent fashion using Suzuki coupling reactions with a boronate intermediate derived from a related bromophenyl mannoside. nih.gov A similar strategy could employ this compound, where the biphenyl core is first established and then the bromomethyl group is reacted with a library of alcohols, thiols, amines, or carbanions to produce a diverse set of analogues. nih.gov

A divergent approach could involve transforming the bromomethyl group into other functionalities, which then undergo different reaction cascades. For example, conversion to an aldehyde could lead to reductive aminations or Wittig reactions, while conversion to a nitrile could lead to amines or carboxylic acids, each pathway yielding a distinct family of compounds from the same starting material.

Precursor in the Development of Advanced Materials

The unique photophysical and electronic properties of the fluorinated biphenyl scaffold make this compound a promising precursor for advanced organic materials. nih.gov

Fluorinated biphenyl derivatives are a cornerstone in the liquid crystal (LC) industry. nih.govbeilstein-journals.org The fluorine atom introduces a dipole moment without significantly increasing the molecular size, which is crucial for controlling the dielectric anisotropy of LC materials. The rigid biphenyl core contributes to the formation of the necessary mesophase. researchgate.netmdpi.com this compound can be functionalized via its bromomethyl group to attach various terminal chains (e.g., alkoxy groups) or other mesogenic units, allowing for the synthesis of novel liquid crystalline compounds with tailored properties. mdpi.comlightpublishing.cn

In the field of OLEDs, the biphenyl unit can serve as part of a host or emitter molecule. The high triplet energy of biphenyls is advantageous for blue phosphorescent OLEDs. The fluorine substituent can enhance thermal and electrochemical stability and tune the energy levels of the molecule. The bromomethyl group allows for the covalent attachment of this biphenyl unit to other chromophores, charge-transporting moieties, or polymer backbones. This is analogous to strategies where bromo-functionalized PAHs are used in cross-coupling reactions to create donor-acceptor materials for thermally activated delayed fluorescence (TADF) emitters. nih.gov

Table 2: Properties Conferred by Structural Units of this compound in Materials Science

| Structural Unit | Property/Function | Relevance to Application |

|---|---|---|

| Biphenyl Core | Rigidity, π-conjugation, High triplet energy | Promotes mesophase formation (LCs); Host material (OLEDs) |

| Fluoro-substituent | High electronegativity, Stability of C-F bond | Modifies dielectric anisotropy (LCs); Increases stability (OLEDs) |

| Bromomethyl Group | Reactive handle for functionalization | Enables attachment of terminal groups, other chromophores, or polymer chains |

Monomers for Polymer Synthesis

The reactive nature of the bromomethyl group makes this compound a suitable precursor for the synthesis of specialty polymers. It can be used as an initiator for certain types of polymerization or, more commonly, as a monomer in polycondensation reactions. For instance, reaction with a diamine could yield a polyamine, or with a bisphenol, a polyether, incorporating the fluorinated biphenyl unit as a pendant side group.

Alternatively, the bromomethyl group can be chemically transformed into a polymerizable functional group, creating a macromonomer. researchgate.net For example, a Williamson ether synthesis with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) would yield a methacrylate monomer bearing the fluorobiphenyl side chain. Subsequent polymerization of this monomer would produce a polymer with tailored optical and physical properties, potentially useful in applications such as specialty coatings or optical films.

Probes for Mechanistic Chemical Studies (e.g., as a substrate for new reactions)

Substrates with well-defined reactivity, like benzyl (B1604629) bromides, are often used as probes to investigate the mechanisms of new chemical reactions. This compound can serve this purpose effectively. The C-Br bond is susceptible to cleavage in radical reactions, nucleophilic substitutions, and oxidative addition steps in organometallic catalysis.

Researchers developing new cross-coupling methodologies could use this compound as a test substrate to evaluate catalyst efficiency, reaction kinetics, and the influence of the fluoro-substituent on the reaction outcome. For example, in studying a new photoredox-catalyzed reaction, the rate of reaction of this compound compared to non-fluorinated or differently substituted analogues could provide insight into the electronic effects governing the single-electron transfer step. Its distinct NMR signals (1H, 13C, and 19F) would also facilitate the tracking of the reaction progress and the identification of intermediates.

Advanced Spectroscopic and Structural Characterization of 4 Bromomethyl 2 Fluoro 1,1 Biphenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete structural assignment.

While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on the well-established principles of NMR and by examining the spectral data of closely related structural analogs such as 4-Bromo-2-fluorobiphenyl and 4-Bromomethylbiphenyl.

Proton (¹H) NMR for Structural Fingerprinting and Chemical Shift Analysis

Proton NMR (¹H NMR) is the most sensitive NMR technique and provides crucial information about the number, environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the bromomethyl group.

The aromatic region (typically δ 7.0-8.0 ppm) will display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings. The protons on the fluorinated ring will be further split by the fluorine atom. The protons on the other ring will show characteristic ortho, meta, and para couplings.

A key diagnostic signal in the spectrum is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is expected to appear in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic Protons (H2', H3', H5', H6') | 7.2 - 7.6 | Multiplet | ortho: 7-9, meta: 2-3, para: <1 |

| Aromatic Protons (H3, H4, H5, H6) | 7.0 - 7.5 | Multiplet | ortho: 7-9, meta: 2-3, J(H-F) |

| Methylene Protons (-CH₂Br) | ~4.7 | Singlet | N/A |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum will show signals for the twelve aromatic carbons and one aliphatic carbon of the bromomethyl group. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other carbons in the fluorinated ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbon of the bromomethyl group is expected to resonate at approximately δ 32-35 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-F | ~160 | ¹J ≈ 245 |

| Aromatic C-H | 115 - 135 | ²⁻⁴J ≈ 2-25 |

| Aromatic Quaternary C | 125 - 145 | ²⁻⁴J ≈ 2-25 |

| -CH₂Br | ~33 | N/A |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom(s) in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the biphenyl (B1667301) system. The chemical shift of this signal will be characteristic of an aryl fluoride. This signal will be split into a multiplet due to coupling with the ortho-protons on the same ring. The magnitude of these coupling constants provides further structural information. For aryl fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within each of the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, it would show correlations between the methylene protons and the carbons of the adjacent phenyl ring, as well as the ipso-carbon.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in this compound can be achieved.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the bromomethyl group. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹. The C-Br stretching vibration of the bromomethyl group will likely appear in the fingerprint region, typically around 600-700 cm⁻¹. An IR spectrum for the related compound 4-Bromo-2-fluorobiphenyl shows characteristic peaks in these regions. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum. The symmetric C-C stretching of the biphenyl linkage is also expected to be Raman active. For related biphenyl compounds, strong Raman peaks are observed around 1276 cm⁻¹ and 738 cm⁻¹. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Medium |

| C-Br Stretch | 600 - 700 | Medium |

| Biphenyl C-C Stretch | ~1280 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

The HRMS of this compound (C₁₃H₁₀BrF) will provide an accurate mass measurement of its molecular ion, which can be used to confirm its elemental formula. The calculated exact mass is 263.9949 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M and M+2) with nearly equal intensity. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. docbrown.info

The fragmentation of the molecular ion upon electron ionization will provide further structural information. Plausible fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This would lead to the formation of a stable benzyl-type cation at m/z 185. This is often a major fragmentation pathway for benzyl (B1604629) bromides.

Loss of the bromomethyl radical (•CH₂Br): This would result in a fluorobiphenyl cation at m/z 171.

Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual substituted phenyl rings.

By analyzing the accurate masses of these fragment ions, their elemental compositions can be determined, providing strong evidence for the proposed structure of the parent molecule.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound, enabling both purity determination and the separation of potential isomers.

Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for assessing the purity of biphenyl compounds. For instance, a purity of ≥97.0% for 4,4'-Bis(bromomethyl)biphenyl has been determined using HPLC. Similarly, the purity of related compounds like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile has been established at >95% by HPLC analysis. lgcstandards.com A typical RP-HPLC method for a related compound, 4-Bromo-2-fluoro-1,1'-biphenyl, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time and peak area from the chromatogram are used to quantify the purity of the main compound and identify any impurities.

Isomer Separation:

The separation of positional isomers is a critical application of HPLC in the analysis of substituted biphenyls. The resolution of isomers can be influenced by the choice of stationary phase, mobile phase composition, and temperature. researchgate.net For biphenyl compounds, specialized stationary phases, such as those with biphenyl functional groups, can offer enhanced selectivity for aromatic and polar compounds, aiding in the separation of closely related isomers. hplc.eu Chiral columns are specifically designed for the separation of enantiomers, which are non-superimposable mirror images of each other. nih.gov While specific methods for the chiral separation of this compound are not detailed in the provided context, the principles of chiral chromatography would apply if stereoisomers were present.

Table 1: Illustrative HPLC Parameters for Analysis of Related Biphenyl Compounds

| Parameter | 4-Bromo-2-fluoro-1,1'-biphenyl Analysis sielc.com | 2-cyano-4'-bromomethyl biphenyl Analysis researchgate.net |

| Column | Newcrom R1 (Reverse Phase) | C18 (e.g., Inertsil-ODS-3) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Phosphate (B84403) buffer (pH 4.0) and methanol (B129727) (30:70) |

| Detection | UV (Wavelength not specified) | UV at 230 nm or 258 nm |

| Flow Rate | Not specified | 1.0 mL/min |

| Temperature | Not specified | 40 °C |

This table provides examples of HPLC conditions used for related biphenyl compounds and should be adapted and optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the identification and quantification of volatile and semi-volatile byproducts that may be present in the synthesis of this compound. researchgate.net

Identification of Volatile Byproducts:

In the synthesis of this compound, volatile byproducts can arise from starting materials, reagents, or side reactions. GC separates these components based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries for positive identification of the byproducts. For example, in related synthetic procedures, byproducts such as regioisomers or products of incomplete reaction could be identified. orgsyn.org

Reaction Monitoring:

GC-MS can also be employed for reaction monitoring, although techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can offer faster, direct analysis of reaction mixtures without extensive sample preparation. waters.com By taking aliquots of the reaction mixture at different time points, GC-MS can track the consumption of reactants and the formation of products and byproducts. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product and minimize the formation of impurities.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Solid-State Structural Elucidation:

By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained. This pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom. This allows for the unambiguous determination of the molecular connectivity and stereochemistry. For example, the crystal structure of 4-fluorobiphenyl (B1198766) has been determined, providing precise data on its solid-state conformation. nih.gov

Conformational Analysis:

Theoretical and Computational Studies on 4 Bromomethyl 2 Fluoro 1,1 Biphenyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely employed to investigate the electronic structure and reactivity of organic molecules, including fluorinated biphenyls. acs.orgnih.gov For 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl, DFT calculations, often using a basis set like 6-311G++(d,p), can elucidate the optimized molecular geometry, charge distribution, and frontier molecular orbitals.

Key insights from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow) is expected around the electronegative fluorine atom, while the region around the hydrogen atoms of the bromomethyl group would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions. It can quantify the charge on each atom, revealing the polarization of bonds due to the fluorine and bromomethyl substituents. nih.gov

Table 1: Illustrative Global Reactivity Parameters for this compound Calculated via DFT

| Parameter | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.6 eV | High kinetic stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.8 eV | Resistance to change in electron configuration |

| Softness | S = 1/η | 0.357 eV-1 | Reciprocal of hardness |

| Electrophilicity Index | ω = χ2/(2η) | 2.86 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for understanding its conformational flexibility and non-covalent interactions. nih.gov

The primary focus of MD simulations on this molecule would be:

Conformational Analysis: The biphenyl (B1667301) core is not planar, and the two phenyl rings can rotate relative to each other around the central C-C bond. The dihedral angle between the rings is a key conformational parameter. The presence of the fluorine atom at the 2-position introduces steric hindrance that significantly influences the preferred dihedral angle and the energy barrier to rotation. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the most stable conformations.

Intermolecular Interactions: MD simulations can model the behavior of the molecule in different environments, such as in various solvents or in the solid state. These simulations reveal how the molecule interacts with its surroundings through van der Waals forces, dipole-dipole interactions, and potential halogen bonding (involving the bromine atom). Understanding these interactions is crucial for predicting solubility, crystal packing, and transport properties. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound in a Solvent Box

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM / AMBER | Defines the potential energy function of the system |

| Solvent | Water (TIP3P model) or Organic (e.g., DMSO) | Simulates the molecule in a condensed phase |

| System Size | ~500 solvent molecules per solute | Ensures proper solvation and avoids self-interaction |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational space |

| Time Step | 2 fs | Integration time step for solving equations of motion |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. frontiersin.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, calculations would predict a distinct ¹⁹F signal influenced by the biphenyl system. The calculated shifts for protons and carbons on both rings would reflect the electronic effects of the fluorine and bromomethyl substituents. For instance, carbons directly bonded to fluorine would show a large downfield shift and a significant C-F coupling constant. mdpi.com

Vibrational Spectroscopy (IR/Raman): DFT calculations can determine the vibrational frequencies and their corresponding intensities. This allows for the theoretical prediction of the infrared (IR) spectrum. Key vibrational modes for this molecule would include C-H stretching of the aromatic rings, C-F stretching, C-Br stretching, and the out-of-plane bending modes characteristic of substituted benzenes. Comparing the computed spectrum with an experimental one aids in structural elucidation. nih.gov

Table 3: Illustrative Comparison of Predicted (DFT) and Experimental NMR Chemical Shifts (δ) in ppm for Key Nuclei

| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| ¹⁹F (at C-2) | -115.2 | -114.8 | -0.4 |

| ¹H (CH₂Br) | 4.65 | 4.70 | -0.05 |

| ¹³C (C-2) | 159.8 (d, ¹JCF = 245 Hz) | 160.1 (d, ¹JCF = 248 Hz) | -0.3 |

| ¹³C (C-1') | 135.5 | 135.2 | +0.3 |

| ¹³C (CH₂Br) | 32.5 | 33.1 | -0.6 |

Computational Elucidation of Reaction Mechanisms and Transition States for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. rsc.orgscielo.br For this compound, the bromomethyl group is a key reactive site, particularly for nucleophilic substitution reactions (e.g., Sₙ2).

Theoretical studies can:

Map Reaction Pathways: By calculating the energy of the system along a reaction coordinate, a potential energy surface can be constructed. This map shows the pathway from reactants to products, passing through a high-energy transition state.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can precisely locate the geometry of the TS and confirm it by frequency analysis (which shows one imaginary frequency). researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Eₐ). This value is crucial for predicting the reaction rate. Computational studies can compare the activation energies for competing reaction pathways to predict the major product. nih.gov For example, the Sₙ2 reaction of this compound with a nucleophile like cyanide (CN⁻) can be modeled to determine its feasibility and kinetics.

Table 4: Hypothetical Calculated Energies for the Sₙ2 Reaction with Cyanide

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CN⁻ | 0.0 |

| Transition State | [NC···CH₂(C₁₃H₈F)···Br]⁻ | +18.5 |

| Products | 4'-(Cyanomethyl)-2-fluoro-1,1'-biphenyl + Br⁻ | -25.0 |

| Activation Energy (Eₐ) | Energy(TS) - Energy(Reactants) | 18.5 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Fluorinated Biphenyl Systems

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov While a QSAR study requires a series of related compounds, this compound could serve as a key member in a dataset of fluorinated biphenyls.

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). semanticscholar.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to create a mathematical equation linking a selection of descriptors to the observed reactivity (e.g., reaction rate constant).

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation.

For a series of substituted fluorobiphenyls, a QSAR model could predict their reactivity in a specific transformation, helping to guide the synthesis of new compounds with desired properties. mdpi.com

Table 5: Selected Molecular Descriptors Relevant for QSAR Studies of Fluorinated Biphenyls

| Descriptor | Type | Description | Hypothetical Value for Target Compound |

| LogP | Physicochemical | Octanol-water partition coefficient; measures hydrophobicity | 4.9 |

| Dipole Moment | Electronic | Measure of molecular polarity | 2.1 Debye |

| ELUMO | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Polar Surface Area (PSA) | Geometric | Surface sum over polar atoms (N, O, F) | 13.6 Ų |

| Number of Rotatable Bonds | Topological | Count of bonds allowing free rotation | 2 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodology : The bromomethyl group is typically introduced via bromination of a methyl-substituted precursor. For example, 4,4'-bis(bromomethyl)-2-(hexyloxy)biphenyl was synthesized by reacting 4,4'-bis(hydroxymethyl)-2-(hexyloxy)biphenyl with PBr₃ in CCl₄ at 0°C, yielding a white solid after column chromatography . Adjusting stoichiometry (e.g., excess PBr₃) and reaction time improves yield.

- Key Considerations : Side reactions (e.g., over-bromination) can occur if temperature exceeds 0°C. Monitoring via TLC or GC-MS is recommended.

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- ¹H NMR : Peaks for the bromomethyl group (e.g., δ ~4.55 ppm, singlet, 2H) and fluorine-coupled aromatic protons (e.g., δ 7.57–7.11 ppm, multiplet) are diagnostic .

- IR : C-Br stretching vibrations appear at ~560–600 cm⁻¹ .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, identifying bond lengths (e.g., C-Br ≈ 1.9 Å) and torsion angles between biphenyl rings .

Q. What are common functionalization reactions involving the bromomethyl group in this compound?

- Reactions :

- Nucleophilic Substitution : React with amines (e.g., NH₃, pyridine) to form quaternary ammonium salts.

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts to extend conjugation .

- Challenges : Steric hindrance from the adjacent fluorine atom may reduce reaction efficiency.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further derivatization of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The fluorine atom’s electron-withdrawing nature directs electrophilic attacks to the ortho and para positions of the non-fluorinated ring .

- Validation : Compare computed activation energies with experimental product distributions (e.g., HPLC analysis).

Q. What strategies resolve contradictory crystallographic data for biphenyl derivatives?

- Case Study : Discrepancies in torsion angles between X-ray and DFT models often arise from crystal packing forces. Use SHELXPRO to refine twinned or low-resolution data and validate with Solid-State NMR .

- Example : For 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl , synchrotron data improved resolution from 0.8 Å to 0.4 Å, resolving ambiguities in Br···F interactions .

Q. How do steric and electronic effects influence the compound’s reactivity in supramolecular systems?

- Findings : The bromomethyl group’s bulkiness limits axial coordination in host-guest complexes, while fluorine enhances π-π stacking with electron-rich aromatics.

- Experimental Design : Compare association constants (Kₐ) with analogs (e.g., 4,4'-bis(chloromethyl)-1,1'-biphenyl ) using isothermal titration calorimetry (ITC) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Protective Gear : Nitrile gloves and safety goggles are mandatory; bromomethyl compounds are alkylating agents .

- Spill Management : Neutralize with 10% sodium thiosulfate to reduce Br₂ formation .

Data Contradiction Analysis

Q. Why do NMR yields and isolated yields differ in bromomethylation reactions?

- Root Cause : Volatile intermediates (e.g., HBr) or column chromatography losses (e.g., silica adsorption) reduce isolated yields.

- Mitigation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate NMR quantification .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.